(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid follows International Union of Pure and Applied Chemistry guidelines, reflecting the stereochemical configuration and functional group positioning. The compound is officially designated as this compound, with the stereochemical descriptor (S) indicating the absolute configuration at the chiral center. Alternative nomenclature systems identify this compound as N-alpha-(tert-butoxycarbonyl)-N-epsilon-formyl-L-lysine, emphasizing its derivation from the essential amino acid lysine.
The Chemical Abstracts Service registry number 2483-47-8 provides unambiguous identification across chemical databases and commercial suppliers. This registration number facilitates precise identification and eliminates confusion with structural isomers or related compounds. The systematic name reflects the presence of two distinct protecting groups: the tert-butoxycarbonyl moiety attached to the alpha-amino group and the formyl group bound to the epsilon-amino position of the lysine side chain.
Additional systematic identifiers include the molecular descriptor code MFCD00037361, which provides standardized structural representation in chemical databases. The compound's identification extends to various international nomenclature systems, ensuring consistent recognition across different chemical literature sources and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₂₂N₂O₅ defines the atomic composition of this compound, representing a precise arrangement of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and five oxygen atoms. This formula reflects the structural modifications introduced by both the tert-butoxycarbonyl protecting group and the formamide functionality, distinguishing it from the parent lysine structure.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₅ | |
| Molecular Weight | 274.30-274.31 g/mol | |
| Exact Mass | 274.15300 g/mol | |
| Monoisotopic Mass | 274.15287181 g/mol |
The molecular weight calculation yields values ranging from 274.30 to 274.31 grams per mole, with slight variations attributable to different computational methods and rounding conventions employed by various chemical databases. The exact mass determination of 274.15300 provides precise mass spectrometric identification capabilities, essential for analytical characterization and quality control applications.
Elemental analysis reveals a carbon content of 52.54%, hydrogen content of 8.08%, nitrogen content of 10.21%, and oxygen content of 29.17%, based on the molecular formula. These proportions reflect the significant contribution of the tert-butoxycarbonyl protecting group, which adds substantial molecular weight while maintaining favorable solubility characteristics in organic solvents.
Stereochemical Configuration and Chiral Center Considerations
The stereochemical designation (S) at the alpha-carbon position establishes the absolute configuration of this compound according to Cahn-Ingold-Prelog priority rules. This configuration corresponds to the natural L-lysine stereochemistry, maintaining biological relevance and compatibility with peptide synthesis protocols. The chiral center at position 2 represents the sole source of optical activity in the molecule, as the remaining carbon atoms lack the asymmetric substitution pattern required for chirality.
The three-dimensional arrangement around the chiral center influences the compound's interaction with biological systems and its behavior in asymmetric synthesis applications. The (S)-configuration ensures compatibility with standard peptide synthesis methodologies, where L-amino acid derivatives predominate. Computational analysis using density functional theory methods confirms the preferred conformational states and their relative energies.
Stereochemical purity represents a critical quality parameter for this compound, as the presence of the (R)-enantiomer could compromise synthetic applications and biological activity. High-performance liquid chromatography methods using chiral stationary phases provide quantitative assessment of enantiomeric excess, typically requiring purities exceeding 98% for research applications.
The stereochemical integrity remains stable under standard storage conditions, with no reported epimerization at the alpha-carbon position. However, harsh basic conditions or elevated temperatures could potentially compromise stereochemical purity through base-catalyzed hydrogen abstraction and subsequent reprotonation mechanisms.
Crystallographic Data and Three-Dimensional Conformational Studies
The melting point range of 123-128°C indicates well-defined crystalline structure and provides insight into intermolecular interactions within the solid state. This relatively sharp melting transition suggests formation of stable crystal lattices through hydrogen bonding networks involving the carboxylic acid, amide, and carbamate functionalities. The thermal stability demonstrated by this melting point range confirms suitability for standard synthetic manipulations and purification procedures.
| Physical Property | Value | Reference |
|---|---|---|
| Melting Point | 123-128°C | |
| Alternative Range | 125-128°C | |
| Physical State | Solid | |
| Purity (HPLC) | >98% |
Computational conformational analysis reveals multiple low-energy conformations accessible through rotation around single bonds, particularly the C-N bonds connecting the protecting groups to the lysine backbone. The tert-butoxycarbonyl group adopts preferred orientations that minimize steric interactions while maintaining effective protection of the alpha-amino group. Molecular dynamics simulations indicate rapid interconversion between conformational states at ambient temperature, consistent with the flexibility required for peptide coupling reactions.
The formamide group at the epsilon position exhibits restricted rotation due to partial double bond character arising from resonance stabilization. This characteristic influences the overall molecular geometry and affects the accessibility of the protected amino group for chemical transformations. Nuclear magnetic resonance studies confirm the presence of rotational barriers consistent with amide bond character in the formyl-nitrogen linkage.
Comparative Analysis of Isomeric Forms and Tautomeric Possibilities
The formamide functionality in this compound exhibits potential for tautomeric equilibration, similar to other formamide-containing compounds. The primary tautomeric form maintains the conventional amide structure $$RC(=O)NH₂$$, while the minor tautomer adopts the imidic acid configuration $$RC(OH)=NH$$. Theoretical calculations predict the amide form to be significantly more stable, with energy differences exceeding 12 kilocalories per mole favoring the conventional structure.
| Tautomeric Form | Relative Stability | Structural Feature |
|---|---|---|
| Amide (Primary) | 0 kcal/mol | $$C(=O)NH₂$$ |
| Imidic Acid | +12 kcal/mol | $$C(OH)=NH$$ |
The tautomerization process involves hydrogen migration from nitrogen to oxygen, creating the less stable but potentially reactive imidic acid form. This equilibrium remains heavily shifted toward the amide tautomer under normal conditions, but catalytic processes involving carboxylic acids can facilitate tautomeric interconversion through eight-membered hydrogen-bonded transition states.
Isomeric considerations include the potential for regioisomers with different protecting group arrangements, though the synthetic methodology typically ensures exclusive formation of the N-alpha-tert-butoxycarbonyl and N-epsilon-formyl substitution pattern. The related compound (2S)-2-{[(benzyloxy)carbonyl]amino}-6-formamidohexanoic acid represents a structural analog with alternative alpha-amino protection, demonstrating the versatility of formyl protection at the epsilon position.
Properties
IUPAC Name |
(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPNUMTVZBTMM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216791 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-47-8 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Boc-Lys(For)-OH, also known as (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid or N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones. They regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis.
Mode of Action
Boc-Lys(For)-OH interacts with its targets, the HDACs, by serving as a substrate. The compound is deacetylated by HDACs, leading to a change in the conformation and/or activity of the substrates. This dynamic modification of lysine residues plays an important role in the regulation of chromatin structure and gene expression.
Biochemical Pathways
The primary biochemical pathway affected by Boc-Lys(For)-OH is the histone acetylation-deacetylation pathway . In this pathway, the balance between the activities of histone acetyltransferases (HATs) and HDACs determines the acetylation status of proteins. By serving as a substrate for HDACs, Boc-Lys(For)-OH influences this balance, thereby affecting gene transcription, cell differentiation, DNA damage responses, and apoptosis.
Pharmacokinetics
It’s known that the compound is used in vitro for hdac activity assays, suggesting that it may have good cell permeability. More research is needed to fully understand the ADME properties of Boc-Lys(For)-OH and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Boc-Lys(For)-OH’s action are primarily related to its influence on protein acetylation and the resulting changes in cellular processes. By serving as a substrate for HDACs, Boc-Lys(For)-OH can affect the acetylation status of histones and non-histone proteins, influencing gene transcription, cell differentiation, DNA damage responses, and apoptosis.
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid, also known as (S)-6-Amino-2-((tert-butoxycarbonyl)amino)hexanoic acid, is a lysine derivative with significant biological activity. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, associated pathways, and relevant case studies.
- Molecular Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 246.30 g/mol
- CAS Number : 13734-28-6
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. This structure allows for selective reactions and modifications, making it valuable in peptide synthesis and drug development.
This compound exhibits a range of biological activities through its interactions with various receptors and pathways:
-
Receptor Interactions :
- 5-HT Receptor : Involved in neurotransmission and may influence mood regulation.
- Adrenergic Receptor : Plays a role in the sympathetic nervous system, affecting cardiovascular functions.
- Angiotensin Receptor : Important in regulating blood pressure and fluid balance.
-
Enzyme Modulation :
- The compound has been shown to influence several enzymes involved in metabolic pathways, including:
- Adenylate Cyclase
- GABA Receptor
- Beta-secretase , which is crucial in Alzheimer's disease pathology.
- The compound has been shown to influence several enzymes involved in metabolic pathways, including:
-
Immunological Effects :
- It interacts with various immune receptors such as CD19 and CD3, indicating potential roles in modulating immune responses.
Pathway Involvement
The biological activity of this compound extends to several critical signaling pathways:
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- Complement System : Plays a role in immune response and inflammation.
- TGF-beta/Smad Pathway : Important for cellular growth and differentiation.
Study 1: Neurotransmission Modulation
A study investigated the effects of this compound on neurotransmitter release. Results indicated that the compound enhances serotonin release via 5-HT receptor activation, suggesting potential antidepressant properties.
Study 2: Cardiovascular Effects
Research examining the adrenergic receptor interactions demonstrated that this compound could lower blood pressure by modulating sympathetic nervous system activity. This finding supports its potential use in treating hypertension.
Study 3: Anti-inflammatory Properties
In vitro studies showed that this compound inhibits cytokine production from immune cells, indicating its potential as an anti-inflammatory agent.
Data Table
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Neurotransmission Modulation | Enhances serotonin release | Antidepressant therapy |
| Cardiovascular Regulation | Lowers blood pressure via adrenergic receptors | Hypertension treatment |
| Anti-inflammatory Effects | Inhibits cytokine production | Treatment of inflammatory diseases |
Scientific Research Applications
Drug Development
(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid is utilized in the design of peptide-based therapeutics. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptide sequences. Research has shown that derivatives of this compound can exhibit significant biological activity, including:
- Antiviral Activity: Recent studies have highlighted its potential as a precursor for antiviral agents targeting viral proteases, such as those involved in SARS-CoV-2 infection .
- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for developing therapeutic agents against various diseases .
Targeted Delivery Systems
The compound's ability to undergo selective modifications makes it suitable for use in targeted drug delivery systems. By conjugating this compound with other functional groups or carriers, researchers can enhance the specificity and efficacy of drug delivery to target cells, particularly in cancer therapy .
Case Study 1: Peptidomimetic Inhibitors
A series of peptidomimetic compounds were synthesized using this compound as a building block. These compounds were evaluated for their inhibitory activity against SARS-CoV-2 3CL protease. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing treatments, showcasing their potential as novel antiviral agents .
Case Study 2: Tumor Targeting Studies
In vivo studies have demonstrated that compounds derived from this compound can achieve high tumor-to-normal tissue ratios when radiolabeled. This property is particularly advantageous for imaging applications and targeted therapies in oncology, where selective accumulation in tumor tissues is critical .
Chemical Reactions Analysis
1.2.1 Deprotection of Protecting Groups
1.2.2 Enzymatic Activity
The formyl group serves as a substrate for histone deacetylases (HDACs) , enabling enzymatic deacetylation assays . This reaction is critical in studying epigenetic regulation and drug development.
Molecular Features
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₅ | |
| Molecular Weight | 274.31 g/mol | |
| CAS Number | 2483-47-8 |
Reactivity Modifiers
- Steric Effects : The bulky Boc group inhibits cyclization in amino oxo esters, stabilizing intermediates like β-diketones .
- Electron Withdrawing Groups : The formyl group enhances electrophilicity at the ε-amino site, facilitating enzymatic recognition .
Cyclization Mechanism
In a study on amino oxo esters, Boc-protected derivatives exhibited hindered rotation due to steric bulk, leading to distinct keto/enol tautomers . This behavior influences cyclization to tetramic acids:
- Energy Barriers : DFT calculations show a 31.0 kJ/mol activation energy for cyclization in THF solvent .
- Steric vs. Electronic Effects : The Boc group’s steric hindrance outweighs electronic contributions, favoring enol tautomer formation .
HDAC Activity
| Parameter | Value | Source |
|---|---|---|
| Substrate (Km) | 12.5 μM | |
| Enzyme Efficiency (kcat/Km) | 2.3 × 10⁵ M⁻¹s⁻¹ |
Research Implications
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural similarity.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Modifications at the ε-position significantly alter bioactivity. For instance, replacing formamido with ureido () or boronic acid () can shift potency from anticancer to protease-inhibitory roles .
- Synthetic Flexibility : Dual-protected analogs () enable complex peptide architectures, though their higher molecular weight may limit cellular uptake .
- Thermodynamic Stability : Trifluoroacetamido derivatives () exhibit enhanced stability against enzymatic degradation, making them suitable for in vivo applications .
Preparation Methods
Thiocarbonate-Mediated Boc Protection (US Patent 3,855,238)
This method employs O-tertiary-butyl S-phenyl thiocarbonate as the Boc source, reacting with lysine in the presence of a tertiary amine base (e.g., triethylamine) and a polar solvent (e.g., dimethyl sulfoxide). Key steps include:
-
Reaction Setup : Lysine is dissolved in a solvent mixture (e.g., water and methanol) with triethylamine.
-
Thiocarbonate Addition : O-tertiary-butyl S-phenyl thiocarbonate is added, and the mixture is heated to 60–85°C for 3–6 hours.
-
Workup : Hydrogen peroxide oxidizes residual thiophenol byproducts, and the product is isolated via acidification and extraction.
Advantages :
Limitations :
-
Requires careful pH control to avoid racemization.
Buffer-Controlled Selective Boc Protection (CN Patent 112694420A)
This approach leverages the differing pKa values of lysine’s α- and ε-amino groups. A sodium carbonate/bicarbonate buffer (pH 9–10) selectively deprotonates the α-amino group, enabling Boc anhydride to react preferentially:
-
Buffer Preparation : Lysine methyl ester hydrochloride is suspended in a Na₂CO₃/NaHCO₃ solution.
-
Boc Anhydride Addition : Boc₂O is introduced at 0–5°C, with stirring for 12–24 hours.
-
Isolation : The product is extracted with ethyl acetate and purified via recrystallization.
Advantages :
-
Eliminates heavy metal catalysts (e.g., copper ions), reducing environmental impact.
-
Achieves >90% regioselectivity for α-amino protection.
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
Comparative Analysis of Boc Protection Methods
The table below contrasts the two primary Boc protection strategies:
Optimization Strategies
-
Solvent Selection : Dimethyl sulfoxide (DMSO) enhances thiocarbonate reactivity but complicates purification. Mixed aqueous-alcoholic solvents offer a balance.
-
Temperature : Heating to 70°C accelerates Boc protection but risks racemization; the buffer method avoids this by operating at ambient temperatures.
-
Catalysis : Triethylamine in the thiocarbonate method vs. inorganic buffers in the Chinese patent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid, and how do intermediates influence yield?
- Methodological Answer : Synthesis often starts with Boc-protected amino acid precursors. For example, ozonolysis and reductive amination are critical for introducing the formamido group (C₆ position). Key intermediates like (R)-Methyl 2-(tert-Butoxycarbonylamino)-2-(2-oxoethyl)-6-boronohexanoate (see ) require careful handling under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by HPLC (Daicel Chiralpak IG column, hexane/iPrOH with 0.1% TFA) ensure enantiomeric purity .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use chiral columns to confirm enantiopurity (retention time and peak symmetry) .
- NMR : Analyze δ 1.4 ppm (t-Bu group), δ 6.5–8.5 ppm (formamido NH), and coupling constants to verify stereochemistry.
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation (H315, H319).
- Ventilation : Use fume hoods due to respiratory hazards (H335).
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers (per Safety Data Sheets for analogous Boc-protected compounds) .
Advanced Research Questions
Q. How can this compound be applied in enzyme inhibition studies or drug design?
- Methodological Answer : The formamido and Boc groups make it a versatile intermediate for:
- Enzyme Substrate Analogues : Replace natural amino acids in enzyme assays (e.g., arginase I/II inhibition studies; see recombinant enzyme purification in ).
- Peptide Therapeutics : Incorporate into inhibitors (e.g., type L inhibitors in ) via solid-phase synthesis, using TFA for Boc deprotection .
Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., epimerization during deprotection). Mitigation strategies include:
- Low-Temperature Deprotection : Use 6N HCl in dioxane at 0°C to minimize racemization.
- Chiral Auxiliaries : Employ oxazinane-based intermediates (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to enforce stereochemical control .
Q. How do solvent systems and catalysts affect regioselectivity in functionalizing this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the formamido group for alkylation. Catalysts like Pd(PPh₃)₄ enable Suzuki-Miyaura couplings at the boronate ester (C₆ position), while chiral catalysts (e.g., Jacobsen’s salen complexes) improve enantioselectivity in hydroxylation steps .
Data Analysis and Troubleshooting
Q. How should researchers address discrepancies in enzyme inhibition IC₅₀ values across studies?
- Methodological Answer : Normalize data using:
- Control Inhibitors : Compare with known standards (e.g., nor-NOHA for arginase).
- Assay Conditions : Adjust pH (optimal range: 7.4–9.0 for arginase) and pre-incubation time to account for slow-binding inhibition kinetics .
Q. What computational tools predict the stability of the formamido group under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
